5-Cyclopropyl-3-pyrrolidin-3-yl-1,2,4-oxadiazole
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Description
“5-Cyclopropyl-3-pyrrolidin-3-yl-1,2,4-oxadiazole” is a chemical compound that belongs to the class of oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of oxadiazoles, including “this compound”, involves several steps . The current compilation covers the synthesis of all regioisomeric forms taking representative examples . These molecules have also been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered heterocyclic ring system . The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.2±0.1 g/cm3, boiling point of 327.7±52.0 °C at 760 mmHg, vapour pressure of 0.0±0.7 mmHg at 25°C, enthalpy of vaporization of 57.0±3.0 kJ/mol, flash point of 152.0±30.7 °C, and index of refraction of 1.553 . It has 4 H bond acceptors, 1 H bond donor, 2 freely rotating bonds, and a polar surface area of 51 Å2 .Safety and Hazards
Properties
IUPAC Name |
5-cyclopropyl-3-pyrrolidin-3-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-2-6(1)9-11-8(12-13-9)7-3-4-10-5-7/h6-7,10H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQNKQMUVZCOAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)C3CCNC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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